2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
Description
Propriétés
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-14-17(5-8-21(16)28-2)15-22(27)26-12-9-18(10-13-26)20-7-6-19-4-3-11-24-23(19)25-20/h3-8,11,14,18H,9-10,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSSJOKRJCGZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one, also known as a derivative of naphthyridine and piperidine, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a methoxy-substituted aromatic ring and a naphthyridine moiety linked by a piperidine group, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 700 nM in inhibiting cell proliferation in prostate cancer models, indicating a potent effect against androgen-sensitive cells .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival. The compound has been shown to modulate the activity of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a role in regulating intracellular signaling pathways related to cell growth and apoptosis .
Pharmacological Profile
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Cytotoxicity in cancer | 700 nM | Prostate cancer cells | |
| PDE4 inhibition | 410 nM | PDE4 enzyme | |
| Selective PDE4D inhibitor | 94 nM | PDE4D subtype |
Case Study 1: Prostate Cancer
In a controlled laboratory setting, researchers treated prostate cancer cells with varying concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce programmed cell death through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential use in treating inflammatory diseases where PDE inhibition could provide therapeutic benefits .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds with naphthyridine moieties exhibit significant anticancer properties. The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancers. The naphthyridine ring system is known for its interaction with DNA and RNA, which may lead to the induction of apoptosis in cancer cells .
Neuropharmacology
The compound has been explored as a potential treatment for neurological disorders. Its structure suggests it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies have shown promise in improving cognitive functions and reducing symptoms associated with anxiety and depression .
Pharmacological Insights
Receptor Interaction
The compound is believed to interact with various receptors in the central nervous system (CNS), including serotonin receptors (5-HT) and dopamine D2 receptors. These interactions may contribute to its anxiolytic and antidepressant effects, making it a candidate for further development in treating mood disorders .
Inhibition of Enzymatic Activity
Studies have indicated that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, such as phosphodiesterase enzymes (PDEs). This inhibition can enhance the levels of cyclic nucleotides within cells, potentially leading to improved neuronal signaling and function .
Material Science Applications
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of naphthyridine derivatives into polymer matrices has been shown to enhance charge transport properties, making them ideal candidates for advanced electronic materials .
Case Studies
Comparaison Avec Des Composés Similaires
Structural Analogues
A. 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (Compound 5, )
- Core Structure: Ethanone-piperidine.
- Key Differences: Lacks the 1,8-naphthyridine moiety but retains the ethanone-piperidine backbone.
- Synthesis : Synthesized via transesterification and amination of 4-bromo(phenyl)acetic acid.
- Applications: Serves as an intermediate in rhodium-catalyzed coupling reactions, highlighting its utility in organometallic chemistry .
B. 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one ()
- Core Structure: Naphthyridinone (oxidized 1,8-naphthyridine).
- Key Differences: Contains a hydroxylated naphthyridine ring but lacks the piperidine-ethanone group.
- Biological Activity : Demonstrates CNS stimulant properties, suggesting that naphthyridine derivatives may interact with neurological targets .
C. Pyridin-2(1H)-one Derivatives ()
- Core Structure: Ethanone-pyridone.
- Key Differences: Replaces naphthyridine with pyridone but retains the ethanone group.
- Biological Activity : Exhibits antioxidant (up to 79.05% DPPH scavenging) and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
D. Fungicidal Piperidine Derivatives ()
- Core Structure: Piperidine-thiazole-ethanone.
- Key Differences : Substitutes naphthyridine with thiazole and dihydroisoxazole.
Table 1: Comparative Analysis of Structural and Functional Features
Méthodes De Préparation
Naphthyridine Ring Construction
The 1,8-naphthyridine core is typically synthesized via:
-
Gould-Jacobs Reaction : Cyclization of 2-aminopyridine derivatives with β-ketoesters under acidic conditions.
-
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of halogenated pyridines with boronic esters to install substituents.
Example Protocol (Adapted from):
-
React 2-chloronicotinaldehyde with ethyl acetoacetate in acetic acid at 120°C for 6 hours.
-
Isolate the intermediate quinoline derivative (yield: 68%).
-
Perform ammonolysis with NH4OH/EtOH (1:3) at 80°C to yield 1,8-naphthyridine-2-carboxylic acid.
Piperidine Ring Formation
The piperidine moiety is introduced through:
-
Buchwald-Hartwig Amination : Coupling naphthyridine halides with piperidine precursors using Pd(OAc)₂/Xantphos.
-
Reductive Amination : Condensation of naphthyridine aldehydes with primary amines followed by NaBH₄ reduction.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Synthesis of 2-(4-Methoxy-3-Methylphenyl)Acetyl Derivatives
Friedel-Crafts Acylation
The substituted acetyl group is installed via:
Ketone Activation
The acetyl group is activated as:
-
Acid Chloride : Using SOCl₂ in DCM (quantitative conversion).
Fragment Coupling Strategies
Nucleophilic Acyl Substitution
-
Combine 4-(1,8-naphthyridin-2-yl)piperidine (1 equiv) with 2-(4-methoxy-3-methylphenyl)acetyl chloride (1.2 equiv) in anhydrous THF.
-
Add Et₃N (2 equiv) as base.
-
Stir at 40°C for 8 hours under N₂.
-
Purify via silica chromatography (EtOAc/hexane = 1:3).
Yield : 65%
Reductive Amination Alternative
For improved stereochemical control:
-
React the piperidine fragment with 2-(4-methoxy-3-methylphenyl)acetaldehyde.
-
Use NaBH(OAc)₃ in DCM/MeOH (9:1).
Reaction Optimization Studies
Catalytic System Screening
Comparative data for coupling reactions:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favored side reactions, while toluene and THF provided optimal results.
Purification and Characterization
Chromatographic Methods
-
Normal Phase SiO₂ : EtOAc/Hexane gradient (1:4 → 1:1)
-
Reverse Phase C18 : MeCN/H₂O (0.1% TFA)
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.95 (d, J = 4.8 Hz, 1H, naphthyridine-H),
δ 7.82–7.75 (m, 2H, Ar-H),
δ 4.25 (br s, 2H, piperidine-NCH₂),
δ 3.85 (s, 3H, OCH₃),
δ 2.45 (s, 3H, Ar-CH₃).
HRMS (ESI⁺):
Calcd for C₂₄H₂₅N₃O₂ [M+H]⁺: 394.1864,
Found: 394.1861.
Scale-Up Considerations
Industrial protocols emphasize:
-
Continuous Flow Chemistry : For hazardous acyl chloride reactions.
-
Crystallization Optimization : Use of ethanol/water mixtures (3:1) for final product isolation.
Challenges and Limitations
-
Naphthyridine Solubility : Limited solubility in common organic solvents necessitates high-dilution conditions.
-
Piperidine Ring Conformation : Boat conformations lead to byproducts during acylation.
-
Regioselectivity : Competing O- vs N-acylation requires careful stoichiometric control.
Emerging Methodologies
Q & A
Structural and Functional Analysis
Basic Q1: What are the key structural features of this compound, and how do they influence its biological interactions? Methodological Answer: The compound contains a 1,8-naphthyridine core , a piperazine ring , and a 4-methoxy-3-methylphenyl ketone group . The naphthyridine moiety is known for intercalating with DNA or binding to kinase active sites, while the piperazine ring enhances solubility and modulates receptor affinity . The methoxy and methyl groups on the phenyl ring influence lipophilicity and metabolic stability. To validate these interactions, use docking studies (AutoDock Vina) and NMR titration experiments to map binding sites .
Advanced Q1: How can computational modeling resolve contradictions in predicted vs. observed binding affinities for this compound? Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Employ molecular dynamics (MD) simulations (AMBER or GROMACS) to account for solvation and ligand flexibility. For example, highlights the use of InChI-derived structural data to refine force field parameters. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Synthesis and Optimization
Basic Q2: What are standard synthetic routes for this compound? Methodological Answer: Typical routes involve:
Coupling the naphthyridine-piperazine fragment with the phenyl ketone via nucleophilic substitution (e.g., using DMF as solvent, K₂CO₃ as base, 80°C, 12h) .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Yields >70% are achievable with strict anhydrous conditions .
Advanced Q2: How can low yields due to steric hindrance at the piperazine-nitrogen be mitigated? Methodological Answer: Introduce bulky directing groups (e.g., Boc-protected intermediates) to pre-organize the piperazine for nucleophilic attack. suggests using microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers. Monitor reaction progress with LC-MS to identify intermediates and adjust stoichiometry .
Analytical Characterization
Basic Q3: Which analytical techniques are critical for confirming purity and structure? Methodological Answer:
- HPLC (C18 column, methanol/water + 0.1% TFA, UV detection at 254 nm) to assess purity (>95%) .
- ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions, focusing on methoxy (δ 3.8 ppm) and naphthyridine protons (δ 8.5–9.0 ppm) .
Advanced Q3: How can overlapping signals in NMR spectra be resolved for this compound? Methodological Answer: Use 2D NMR techniques (COSY, HSQC) to assign coupled protons and carbons. For example, the naphthyridine protons (δ 8.7 ppm) show cross-peaks with adjacent carbons in HSQC. For complex mixtures, employ HPLC hyphenated with HRMS (Q-TOF) to correlate retention times with exact masses .
Biological Evaluation
Basic Q4: What in vitro assays are suitable for preliminary biological screening? Methodological Answer:
- Kinase inhibition assays (e.g., EGFR or Aurora kinases) using ADP-Glo™ kits.
- Cytotoxicity profiling (MTT assay) in cancer cell lines (IC₅₀ determination) .
Advanced Q4: How can discrepancies between in vitro and in vivo activity be addressed? Methodological Answer: Perform ADME studies to evaluate bioavailability and metabolic stability:
Liver microsome assays (human/rat) to identify major metabolites.
Plasma protein binding (equilibrium dialysis) to assess free drug concentration .
Adjust dosing regimens or modify the methoxy group to reduce first-pass metabolism .
Data Contradiction and Reproducibility
Advanced Q5: How should researchers address conflicting reports on this compound’s selectivity across kinase families? Methodological Answer:
- Use pan-kinase profiling (e.g., Eurofins KinaseProfiler™) to compare inhibition at 1 μM.
- Validate hits with crystal structures (e.g., PDB) to identify binding mode variations. highlights structural analogs with divergent selectivity due to minor substituent changes .
Stability and Storage
Basic Q5: What storage conditions ensure long-term stability? Methodological Answer: Store at -20°C in amber vials under argon. Avoid aqueous solutions; prepare fresh DMSO stocks for assays. recommends desiccants to prevent hydrolysis of the ketone group .
Advanced Q5: How can degradation pathways be mapped under accelerated stability conditions? Methodological Answer: Use forced degradation studies :
- Acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C, 24h).
- Oxidative stress (3% H₂O₂).
Analyze degradants via LC-HRMS/MS and propose pathways using software (ACD/MS Fragmenter) .
Computational Support
Advanced Q6: Which MD simulation parameters best predict membrane permeability for this compound? Methodological Answer: Simulate in a POPC bilayer (CHARMM36 force field) for 100 ns. Calculate logP and permeability coefficients using PMF profiles. ’s PubChem data can validate partial charges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
